(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene substituent at position 2, a hydroxy group at position 6, and a (2-methylpiperidin-1-yl)methyl group at position 7. The benzylidene moiety features 2,4,5-trimethoxy substitutions, contributing to its lipophilicity and steric profile.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-7-5-6-10-26(15)14-18-19(27)9-8-17-24(28)23(32-25(17)18)12-16-11-21(30-3)22(31-4)13-20(16)29-2/h8-9,11-13,15,27H,5-7,10,14H2,1-4H3/b23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZDVXXBJPMCSY-FMCGGJTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Properties
Benzofuran derivatives, including the compound , are known for various biological activities such as:
- Cytotoxic effects : Many benzofuran derivatives exhibit significant cytotoxicity against cancer cell lines.
- Antioxidant properties : These compounds can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory effects : Certain derivatives have been shown to inhibit pro-inflammatory cytokines.
- Antimicrobial activity : Some benzofurans possess antifungal and antibacterial properties.
The biological activities of benzofuran derivatives often stem from their ability to interact with multiple biological targets. The mechanisms include:
- Inhibition of key enzymes : For instance, some derivatives inhibit monoamine oxidase (MAO), which is relevant for treating depressive disorders .
- Induction of apoptosis : Many compounds induce programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS) generation and caspase activation .
- Modulation of signaling pathways : Compounds may affect NF-κB and other signaling pathways involved in inflammation and cancer progression .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of benzofuran derivatives against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 40.71 | Induces apoptosis via ROS generation |
| Compound B | A549 (Lung) | 25.50 | Inhibits cell proliferation |
These findings suggest that modifications in the structure of benzofurans can enhance their anticancer properties.
Anti-inflammatory Effects
A specific study highlighted a benzofuran derivative that significantly reduced levels of tumor necrosis factor (TNF) and interleukins IL-1 and IL-8 by up to 98% in vitro. This indicates a strong anti-inflammatory potential, which could be beneficial in managing chronic inflammatory diseases .
Case Study 1: Apoptotic Induction in Cancer Cells
A research study evaluated the effects of a related benzofuran derivative on K562 cells. The results showed:
- Increased ROS levels : The compound increased ROS production in a time-dependent manner.
- Caspase Activation : After 48 hours, there was a significant increase (up to 2.31-fold) in caspase 3 and 7 activities, indicating strong pro-apoptotic activity .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of benzofuran derivatives revealed that certain compounds effectively inhibited the growth of specific pathogenic fungi, showcasing their potential as antifungal agents .
Comparison with Similar Compounds
Substituent Analysis
Benzylidene Group: Target Compound: 2,4,5-Trimethoxy . Compound: 2,3,4-Trimethoxy . Compound: 2,4,5-Trihydroxy (demethylated analog) . Compound: 2,3,4-Trimethoxy . The methoxy vs. hydroxy substitution influences lipophilicity and electronic effects.
Amine Substituent: Target Compound: 2-Methylpiperidine (tertiary amine, moderate basicity). Compound: 4-(2-Hydroxyethyl)piperazine (secondary/tertiary amine mix, higher polarity due to hydroxyethyl group) . Piperazine derivatives () may exhibit improved solubility due to the hydroxyethyl group, while 2-methylpiperidine (target) offers increased lipophilicity for tissue penetration.
Research Findings and Inferred Activity
- Antioxidant Potential: ’s compound (6l) demonstrates structural similarity to natural flavonoids, suggesting possible antioxidant or chelating activity .
- Structural Stability : The Z-configuration in benzylidene derivatives (common across all compounds) likely stabilizes planar conformations, facilitating interactions with hydrophobic enzyme pockets .
- Methoxy-rich benzylidene groups may intercalate into DNA or inhibit topoisomerases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?
- Methodology :
- Claisen-Schmidt condensation is commonly employed to form the benzylidene moiety. For example, describes the synthesis of analogous benzofuran derivatives via benzylidene formation using substituted aldehydes under basic conditions .
- Protection/deprotection steps : The hydroxy group at position 6 can be protected (e.g., with benzyloxy groups) during synthesis, as demonstrated in using NaH in THF to introduce benzyloxy substituents .
- Piperidine functionalization : The 2-methylpiperidin-1-ylmethyl group can be introduced via nucleophilic substitution or Mannich-type reactions, similar to strategies in for piperidine-containing compounds .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
- Methodology :
- X-ray crystallography : highlights the use of single-crystal X-ray diffraction to unambiguously determine stereochemistry in benzylidene derivatives .
- NMR spectroscopy : Coupling constants () between the benzylidene proton and adjacent carbons (e.g., ) can distinguish Z/E isomers. discusses NOE (Nuclear Overhauser Effect) experiments to validate spatial proximity in similar structures .
Q. What analytical techniques are used to characterize hydroxy and methoxy substituents in this compound?
- Methodology :
- 13C NMR and DEPT : Assign methoxy ( ppm) and hydroxy groups via chemical shifts and multiplicity. provides examples of dihydro derivatives characterized using 13C NMR .
- HSQC/HMBC : Correlate proton and carbon signals to confirm substitution patterns, particularly for overlapping methoxy resonances .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Methodology :
- Flow chemistry : demonstrates the use of continuous-flow systems to enhance reproducibility and control reaction parameters (e.g., temperature, residence time) in sensitive syntheses .
- Multivariate analysis : Vary factors like solvent polarity (THF vs. DMF), base strength (NaH vs. KCO), and stoichiometry to identify optimal conditions via response surface modeling .
Q. How can contradictions between experimental spectral data and computational predictions (e.g., DFT) be resolved?
- Methodology :
- Hybrid DFT calculations : Compare experimental NMR/X-ray data with computed geometries (e.g., B3LYP/6-311+G(d,p)) to refine stereoelectronic models. validates E/Z isomer stability using computational methods .
- Solvent effect modeling : Include implicit solvent models (e.g., PCM) to account for solvent-induced shifts in NMR or UV-Vis spectra .
Q. What strategies prevent isomerization of the benzylidene group during synthesis or storage?
- Methodology :
- Low-temperature reactions : Perform condensation steps at 0–5°C to minimize thermal Z/E interconversion, as seen in for moisture-sensitive intermediates .
- Light-sensitive storage : Store the compound in amber vials under inert gas to reduce photochemical isomerization, particularly for conjugated systems .
Q. How do structural modifications (e.g., substituents on the benzylidene or piperidine moieties) influence biological activity?
- Methodology :
- SAR studies : synthesizes analogs with varied substituents (e.g., halogens, methoxy groups) and evaluates bioactivity trends .
- Piperidine modifications : and explore the impact of fluorophenyl or methylpiperazinyl groups on pharmacokinetics, suggesting strategies to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
